molecular formula C19H18ClN3O2S B2920006 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897456-75-6

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

Cat. No.: B2920006
CAS No.: 897456-75-6
M. Wt: 387.88
InChI Key: UZDAXJXALQUMLS-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a benzamide derivative featuring a thioether-linked imidazole moiety substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDAXJXALQUMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole Ring : Contributes to its biological activity through interactions with biological targets.
  • Thioether Group : Enhances solubility and reactivity.
  • Benzamide Moiety : Implicated in various pharmacological activities.

The molecular formula is C20H19ClN4OSC_{20}H_{19}ClN_{4}OS, with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl group is significant for its interaction with biological systems, potentially enhancing binding affinity to various receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung)2.12 ± 0.21
HCC827 (Lung)5.13 ± 0.97
NCI-H358 (Lung)0.85 ± 0.05

These results indicate that the compound may effectively inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, modulating their activity.

Studies suggest that imidazole derivatives interact with multiple biological targets, leading to diverse effects on cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study indicated that similar compounds exhibited high potency against lung cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
  • Enzyme Inhibition : Research has shown that thioether-containing compounds can act as effective enzyme inhibitors, which is critical in developing drugs targeting specific metabolic pathways .
  • Cytotoxicity Profiles : Investigation into the cytotoxic effects revealed that while these compounds are effective against cancer cells, they also exhibit toxicity towards normal cells, indicating a need for further optimization to enhance selectivity .

Comparison with Similar Compounds

The structural and functional attributes of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide can be compared to related benzamide and heterocyclic derivatives, as detailed below:

Structural Analogues
Table 1: Key Structural Features and Properties
Compound Name Substituents on Benzamide Heterocyclic Core Molecular Formula Molecular Weight Key Functional Groups
This compound 3-methoxy Imidazole-thioethyl C20H20ClN3O2S 401.9 Amide, thioether, 4-chlorophenyl
N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-ethoxybenzamide 2-ethoxy Imidazole-thioethyl C20H20ClN3O2S 401.9 Amide, thioether, 4-chlorophenyl
3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide 3-bromo Imidazole-thioethyl C18H15BrClN3OS 436.8 Amide, thioether, bromo, 4-chlorophenyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-difluoro Thiazole C11H6ClF2N2OS 290.7 Amide, thiazole, chloro, fluoro

Key Observations :

  • Substituent Effects : The position and nature of substituents on the benzamide ring (e.g., 3-methoxy vs. 2-ethoxy vs. 3-bromo) significantly alter electronic properties and steric bulk. For instance, the 3-methoxy group in the target compound may enhance hydrogen-bonding interactions compared to the electron-withdrawing bromo group in .
  • Thiazole derivatives like are often associated with enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) due to their ability to form stable amide anions .
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR Key Signals (δ, ppm) Mass Spec (m/z)
This compound ~1670–1605 (amide) 7.3–7.7 (Ar-H), 3.8 (OCH3), 3.1–2.9 (SCH2CH2N) 401 (M+)
3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide ~1675–1610 (amide) 7.5–8.1 (Ar-H, Br-substituted), 3.1–2.8 (SCH2CH2N) 436 (M+)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ~1715 (amide) 8.0–8.4 (thiazole-H), 7.3–7.6 (difluorophenyl-H) 290 (M+)

Insights :

  • The IR spectra confirm the presence of amide carbonyl groups in all compounds.
  • ^1^H-NMR signals for the SCH2CH2N moiety (~2.8–3.1 ppm) are conserved in imidazole-thioethyl derivatives , whereas thiazole-based compounds exhibit distinct aromatic proton environments.

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